2,5-Dimethyl-3(2H)-furanone

Catalog No.
S750091
CAS No.
14400-67-0
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3(2H)-furanone

CAS Number

14400-67-0

Product Name

2,5-Dimethyl-3(2H)-furanone

IUPAC Name

2,5-dimethylfuran-3-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N

SMILES

CC1C(=O)C=C(O1)C

Solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)C=C(O1)C

Occurrence and Synthesis:

2,5-Dimethyl-3(2H)-furanone (DMF) is a naturally occurring furanone, a type of organic compound found in various fruits, including strawberries, raspberries, and pineapples. It is also formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. [, ]

Researchers can also synthesize DMF in the laboratory using various methods. These methods typically involve starting with readily available chemicals and transforming them through a series of chemical reactions to yield DMF. []

Applications in Food Science Research:

Due to its strong flavor and aroma properties, DMF is of interest to food scientists. Researchers study DMF to understand its role in the flavor profile of different foods and how it interacts with other flavor compounds. [, ] This knowledge can be used to develop new food products or improve the flavor of existing ones.

Applications in Biological Research:

DMF has also been investigated for its potential biological properties. Some studies have explored its potential antimicrobial and antifungal activities. [, ] However, more research is needed to understand these potential effects and their implications.

2,5-Dimethyl-3(2H)-furanone, commonly known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or Furaneol®, is a naturally occurring compound recognized for its sweet, fruity aroma reminiscent of strawberries and caramel. It is a member of the furanone family, which are cyclic compounds characterized by a furan ring with a ketone functional group. The molecular formula of 2,5-dimethyl-3(2H)-furanone is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol .

This compound is primarily synthesized in fruits through enzymatic processes and is also formed during the Maillard reaction, which occurs when reducing sugars react with amino acids during cooking . Its presence contributes significantly to the flavor profiles of various food products, making it a valuable compound in the food industry.

  • Formation from D-fructose: It can be synthesized from D-fructose through a series of enzymatic reactions involving the Maillard reaction, which also produces various flavor compounds .
  • Hydroxylation: The compound can be hydroxylated to form derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, enhancing its flavor profile .
  • Decomposition: Under certain conditions (e.g., high temperatures or extreme pH), 2,5-dimethyl-3(2H)-furanone may decompose into other compounds, affecting its stability and flavor characteristics .

Research indicates that 2,5-dimethyl-3(2H)-furanone exhibits various biological activities:

  • Antioxidant Properties: It has been shown to generate reactive oxygen species in food systems, which can lead to oxidative stress in biological systems .
  • Flavor Enhancement: The compound acts as a flavor enhancer in food products due to its sweet and fruity aroma profile .
  • Potential DNA Interaction: Some studies suggest that it may induce DNA strand breaks through oxidative mechanisms, raising concerns about its safety in high concentrations .

The synthesis of 2,5-dimethyl-3(2H)-furanone can be achieved through various methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes to catalyze the conversion of precursor compounds into 2,5-dimethyl-3(2H)-furanone. This approach is often preferred for producing high-purity compounds suitable for food applications .
  • Chemical Synthesis: Traditional chemical synthesis methods involve the reaction of dicarbonyl compounds with alcohols under acidic conditions. This method allows for the production of larger quantities but may include undesirable by-products .
  • Maillard Reaction: The compound can also be formed as a by-product during the Maillard reaction when sugars react with amino acids at elevated temperatures .

The applications of 2,5-dimethyl-3(2H)-furanone are diverse:

  • Food Industry: It is widely used as a flavoring agent in food products such as candies, baked goods, and dairy products due to its pleasant aroma and taste .
  • Fragrance Industry: The compound is incorporated into perfumes and scented products to impart fruity notes .
  • Research: Its unique properties make it a subject of study in various scientific fields, including food chemistry and biochemistry.

Several compounds share structural similarities with 2,5-dimethyl-3(2H)-furanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-5-methyl-3(2H)-furanoneSimilar furanone structureDistinct aroma profile; associated with caramel flavors
4-Hydroxy-2-methyl-3(2H)-furanoneOne less methyl groupExhibits different sensory properties; less sweet than Furaneol®
4-Hydroxy-4-methyl-3(2H)-furanoneAdditional methyl group at position 4Unique flavor characteristics; used in specific culinary applications

The uniqueness of 2,5-dimethyl-3(2H)-furanone lies in its specific aroma profile and its dual formation pathways—both enzymatic and non-enzymatic—making it versatile for various applications in food and fragrance industries.

Physical Description

Colourless liquid / sweet herbaceous aroma

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 g/mol

Monoisotopic Mass

112.052429494 g/mol

Heavy Atom Count

8

Density

1.041-1.057

UNII

73O869QGB2

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (10.69%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14400-67-0

Wikipedia

2,5-dimethyl-3(2H)-furanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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